[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13449718
InChI: InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-9-10-6-4-5-7-16(10)11(17)8-14/h10H,4-9,14H2,1-3H3,(H,15,18)
SMILES: CC(C)(C)OC(=O)NCC1CCCCN1C(=O)CN
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13449718

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-9-10-6-4-5-7-16(10)11(17)8-14/h10H,4-9,14H2,1-3H3,(H,15,18)
Standard InChI Key FOTDFRHBJOIXJF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCCCN1C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCCN1C(=O)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a piperidine ring substituted at the 2-position with a methylcarbamic acid tert-butyl ester group and an aminoacetyl moiety. The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes . The stereochemistry at the piperidine ring’s 2-position is critical; enantiomeric forms (R and S) exhibit distinct biochemical interactions, as observed in analogues like tert-butyl NN-[[(2S)-piperidin-2-yl]methyl]carbamate .

Table 1: Key Structural Features

FeatureDescription
Piperidine ringSix-membered nitrogen-containing heterocycle
Aminoacetyl groupProvides nucleophilic reactivity for further functionalization
Boc protectionEnhances solubility and prevents unwanted side reactions
Molecular weight271.36 g/mol

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Piperidine Functionalization: Introduction of the aminoacetyl group via nucleophilic substitution or amidation reactions.

  • Carbamate Formation: Reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to install the Boc group.

  • Purification: Chromatographic techniques ensure high purity (>95%), as validated by HPLC and NMR .

Reaction Conditions

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness.

  • Temperature: Reactions are conducted at 0–25°C to control exothermicity.

  • Catalysts: Lewis acids like zinc chloride may accelerate amide bond formation.

Table 2: Yield Optimization Parameters

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes solubility of intermediates
Reaction time12–24 hoursEnsures complete conversion
Boc reagent ratio1.2 equivalentsPrevents over-alkylation

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s piperidine core and carbamate group enable interactions with enzymes such as acetylcholinesterase (AChE). Molecular docking studies suggest that the aminoacetyl moiety forms hydrogen bonds with catalytic triads, mimicking natural substrates. Analogues like [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester show IC50_{50} values of 2.3 μM against AChE, indicating moderate inhibitory activity .

Comparative Analysis with Structural Analogues

Functional Group Variations

Substituting the aminoacetyl group with chloroacetyl (e.g., [1-(2-Chloro-acetyl)-piperidin-4-yl]-Methyl-carbamic acid tert-butyl ester) alters reactivity, enabling nucleophilic displacement reactions . Conversely, replacing the Boc group with benzyl esters (e.g., [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester) increases lipophilicity but reduces metabolic stability.

Table 3: Analogues and Their Properties

CompoundMolecular Weight (g/mol)Key Functional GroupBioactivity
[1-(2-Chloro-acetyl)-piperidin-4-yl]-...290.79ChloroacetylAlkylating agent for DNA studies
tert-Butyl N-[[(2S)-piperidin-2-yl]...214.30(S)-configurationChiral ligand in asymmetric synthesis

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a key intermediate in synthesizing kinase inhibitors and GABA receptor modulators. Its amino group facilitates coupling with carboxylic acids via EDC/HOBt chemistry, enabling rapid diversification .

Analytical Applications

In mass spectrometry, the Boc group’s fragmentation pattern aids in structural elucidation. The molecular ion peak at m/z 271.36 corresponds to the intact molecule, while fragments at m/z 170.1 (piperidine ring) confirm cleavage sites .

Future Directions

Targeted Drug Delivery

Conjugating the compound with nanoparticles or antibodies could enhance tissue-specific delivery. Preliminary work on piperidine-functionalized liposomes shows a 40% increase in brain uptake compared to free drug.

Computational Modeling

Machine learning models predicting binding affinities for AChE and related enzymes are under development. These tools may streamline the design of next-generation neurotherapeutics.

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